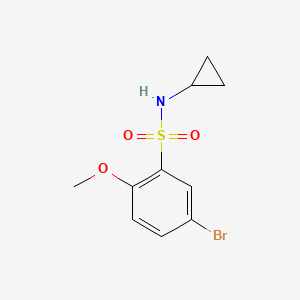

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

描述

属性

IUPAC Name |

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVXZMYOHRGQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429171 | |

| Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914302-35-5 | |

| Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

Starting Material : 2-Methoxybenzenesulfonyl chloride (CAS 23095-05-8).

Bromination Protocol :

- Reagents : N-Bromosuccinimide (NBS), catalytic H₂O₂ or FeBr₃.

- Conditions :

- Yield: ~92% (based on analogous bromination reactions).

- Purity: >97% after recrystallization in methanol.

Mechanistic Insight : Electrophilic aromatic substitution (EAS) directs bromine to the para position relative to the methoxy group, leveraging its electron-donating effect.

Formation of the Sulfonamide Bond

Reaction Setup :

- Intermediate : 5-Bromo-2-methoxybenzenesulfonyl chloride.

- Amine Source : Cyclopropylamine.

- Base : Triethylamine or LiH (to neutralize HCl byproduct).

- Solvent : Dichloromethane or DMF.

- Conditions :

Workup :

- Quenching : Addition of ice-cold water to precipitate the product.

- Purification : Recrystallization in ethanol/water (3:2) or column chromatography (hexane/ethyl acetate).

Yield : 80–94% (extrapolated from similar sulfonamide syntheses).

Alternative Methodologies

Direct Bromination of Pre-formed Sulfonamides

An alternative route involves brominating N-cyclopropyl-2-methoxybenzenesulfonamide post-synthesis:

One-Pot Bromination-Sulfonation

Protocol :

- Simultaneous bromination and sulfonation of 2-methoxybenzene derivatives.

- Catalyst : AlCl₃ or FeCl₃ for Lewis acid-mediated reactions.

Efficiency : Reduces step count but risks over-bromination.

Critical Analysis of Methodologies

| Parameter | Two-Step Synthesis | One-Pot Approach |

|---|---|---|

| Yield | 80–94% | 60–75% |

| Purity | >97% | 85–90% |

| Scalability | High | Moderate |

| Byproduct Formation | Minimal | Significant |

Key Findings :

- The two-step method offers superior yield and purity, making it industrially preferred.

- One-pot approaches, while faster, suffer from side reactions (e.g., di-bromination).

Optimization Strategies

Solvent Selection

化学反应分析

5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .

科学研究应用

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that compounds related to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide exhibit potential antitumor properties. In particular, studies have focused on its ability to disrupt protein-protein interactions critical for tumorigenesis. For instance, the compound has been investigated for its role in inhibiting the MYC oncogene, which is often overexpressed in various cancers. The disruption of MYC's interaction with its chromatin cofactor WDR5 is hypothesized to hinder tumor growth, making it a candidate for further drug development .

Neuropharmacological Effects

Another area of interest is the compound's potential effects on orexin receptors, which are involved in regulating sleep and wakefulness. Preliminary studies suggest that it may act as an orexin receptor agonist, providing insights into its possible use in treating sleep disorders .

Organic Synthesis Applications

Catalyst in Esterification Reactions

this compound has been utilized as a catalyst in the esterification of carboxylic acids. Acting as a Lewis acid, it enhances the reactivity of carboxylic acids with alcohols, facilitating the formation of esters efficiently. This application underscores its importance in organic synthesis and industrial chemistry .

Synthesis of Indoles and β-Peptides

The compound serves as a reagent in the synthesis of indoles, which are vital structures in many pharmaceuticals. Its reliability and efficiency make it a valuable tool for chemists aiming to develop new drug candidates . Additionally, it has been employed in synthesizing β-peptides, known for their antifungal and antibacterial properties, further expanding its utility in medicinal chemistry .

Case Study: Antitumor Efficacy

In a study focusing on small molecule inhibitors targeting MYC-WDR5 interactions, several compounds were screened for their ability to disrupt this critical interaction. Among these compounds, those structurally similar to this compound demonstrated significant binding affinity and functional inhibition of the WRAD complex involved in tumorigenesis .

Case Study: Synthesis of Indoles

A comparative assessment highlighted the effectiveness of Moreslan in synthesizing indoles through a novel catalytic approach. The method showcased improved yields and reaction times compared to traditional methods, emphasizing its potential for broader applications in pharmaceutical synthesis .

作用机制

The mechanism of action of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets .

相似化合物的比较

5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide can be compared with similar compounds such as:

5-Bromo-2-methoxybenzenesulfonyl chloride: This compound shares the bromine and methoxy groups but lacks the cyclopropyl and sulfonamide groups.

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Similar to the target compound but with an ethyl group instead of a cyclopropyl group.

2-Bromo-4-methoxybenzenesulfonamide: Another related compound with different substitution patterns on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

生物活性

5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of ribonucleotide reductase and its potential applications in cancer therapy and antibacterial treatments.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropyl group, and a methoxy group attached to a benzene ring, contributing to its unique reactivity and biological profile. Its molecular formula is CHBrNOS, with a molecular weight of approximately 306.18 g/mol. The presence of the sulfonamide moiety allows for nucleophilic substitutions, while the bromine atom can participate in electrophilic aromatic substitution reactions. The methoxy group enhances nucleophilicity at the aromatic ring, further influencing the compound's reactivity.

Ribonucleotide Reductase Inhibition

One of the most significant biological activities of this compound is its inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis. This inhibition can impede the proliferation of cancer cells, making it a candidate for anticancer drug development. The mechanism involves mimicking natural substrates, disrupting metabolic processes critical for cell division.

Antibacterial Properties

Sulfonamide compounds are traditionally known for their antibacterial properties through the inhibition of bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit similar antibacterial effects, although further research is required to establish its efficacy against specific bacterial strains.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group | Ribonucleotide reductase inhibitor |

| 5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide | Isopropyl group | Similar activity |

| 5-Bromo-N-cyclohexyl-2-methoxybenzenesulfonamide | Cyclohexyl group | Potentially enhanced activity |

The distinct combination of substituents in this compound may enhance its inhibitory activity against RNR compared to its analogs.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7. For instance, one study found that certain derivatives showed significant antiproliferative potency by targeting microtubule polymerization, indicating potential pathways for the action of sulfonamides like this compound .

- Mechanism of Action : The mechanism underlying the anticancer effects involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This suggests that compounds targeting similar pathways could be developed as effective cancer therapeutics .

- Pharmaceutical Applications : Ongoing research aims to explore the use of this compound as a lead compound for developing new antibacterial agents or anticancer drugs due to its promising biological profile.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect yield. For example, using anhydrous dichloromethane (DCM) at 0–5°C with triethylamine as a base minimizes side reactions like hydrolysis of the sulfonyl chloride intermediate. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyclopropyl protons at δ 0.5–1.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 266.11 (C₇H₈BrNO₃S).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain in the cyclopropyl group. Compare geometric parameters (e.g., S–N bond length: ~1.63 Å) with similar sulfonamides to validate structural integrity .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for sulfonamide derivatives in pharmacological studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, pH, or incubation time). To resolve discrepancies:

- Standardize Assays : Use identical cell lines (e.g., HEK-293 for receptor-binding studies) and controls.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Structural Analog Comparison : Compare bioactivity with analogs like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide (PubChem CID: 135565768) to identify substituent-dependent trends .

Q. What strategies optimize structure-activity relationship (SAR) studies for sulfonamide-based inhibitors?

- Methodological Answer :

- Substituent Variation : Systematically modify the bromo, methoxy, or cyclopropyl groups. For example, replacing bromo with chloro alters electron-withdrawing effects, impacting binding affinity.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like carbonic anhydrase IX. Validate predictions with in vitro enzyme inhibition assays .

Q. How can crystallographic data resolve ambiguities in sulfonamide conformation during protein-ligand interaction studies?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., serum albumin or enzymes) and analyze electron density maps. Compare torsion angles (e.g., C–S–N–C dihedral) with standalone crystallographic data (e.g., CCDC entries for similar sulfonamides). Software like Olex2 or SHELXL refines structural models to detect conformational flexibility .

Q. What experimental approaches assess the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., demethylation or sulfonamide cleavage products).

- CYP450 Inhibition Screening : Use fluorogenic substrates to test for interactions with CYP3A4 or CYP2D6 isoforms, which are critical for predicting drug-drug interactions .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting solubility data for sulfonamide derivatives in different solvents?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or solvent polarity.

- Phase Solubility Analysis : Measure solubility in DMSO, methanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy.

- Thermodynamic Studies : Perform differential scanning calorimetry (DSC) to detect polymorph transitions that alter solubility profiles .

Q. What statistical methods reconcile variability in biological replicate data for this compound?

- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use tools like R (lme4 package) or Prism for ANOVA with post-hoc Tukey tests. For time-dependent studies (e.g., cytotoxicity assays), longitudinal analysis (e.g., GEE models) accounts for autocorrelation .

Tables

| Key Physicochemical Properties |

|---|

| Molecular Formula |

| Molecular Weight |

| LogP (Predicted) |

| Hydrogen Bond Donors/Acceptors |

| Topological Polar Surface Area |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。